

Application Notes and Protocols: Measuring MxA Protein Induction by Ingavirin

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Compound of Interest

Compound Name:	Ingavirin
CAS No.:	219694-63-0
Cat. No.:	B1671943

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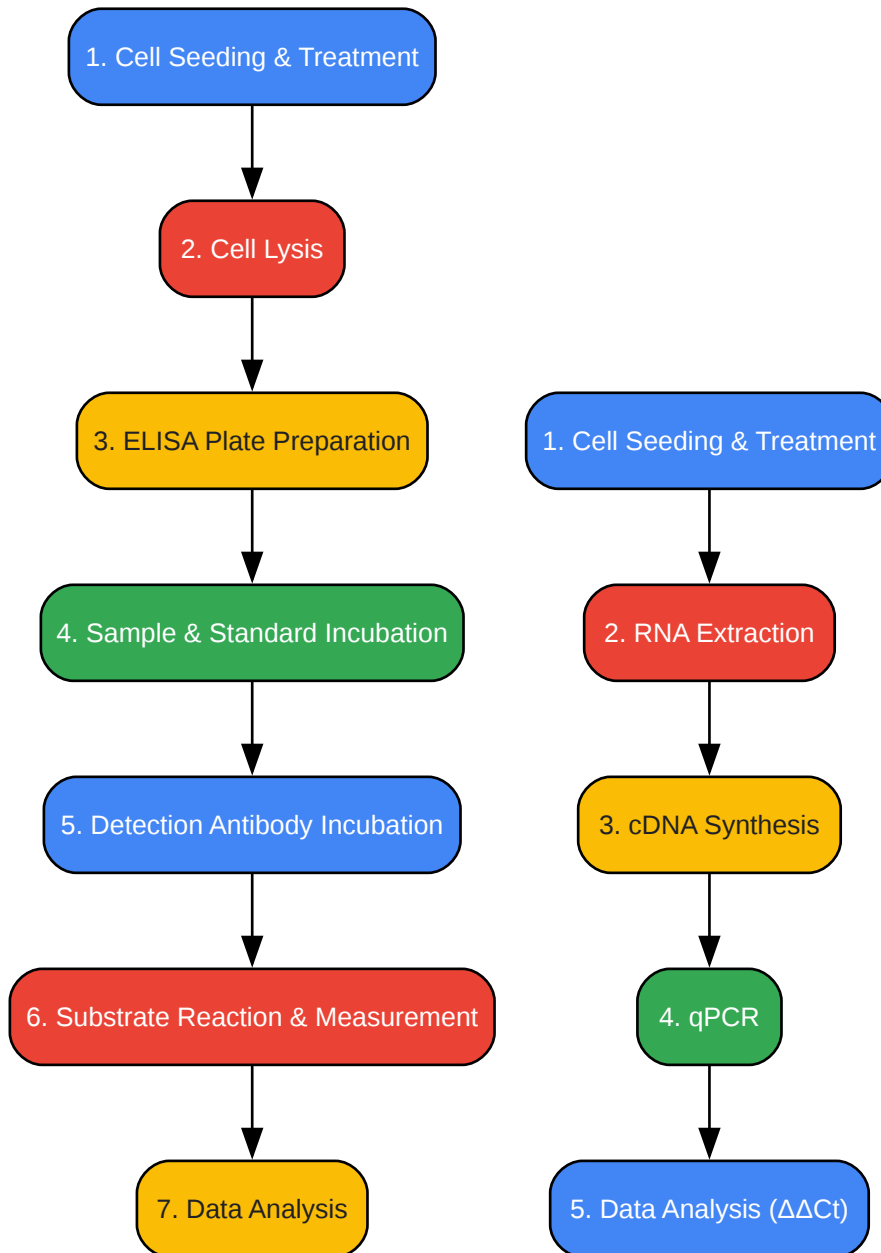
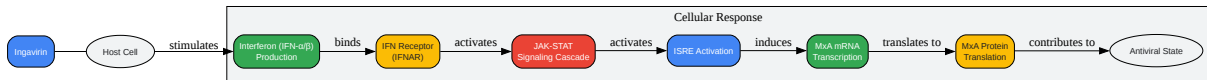
Introduction

Ingavirin[®] (imidazolyl ethanamide pentandioic acid) is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses.[1] Its mechanism of action involves the modulation of the host's innate immune response, a key component of which is the induction of the type I interferon (IFN) system.[1][2] A critical downstream effector of the IFN response is the Myxovirus resistance protein A (MxA), a dynamin-like large GTPase that exhibits potent antiviral activity against a wide range of viruses by interfering with early stages of the viral replication cycle.[3][4] Therefore, the measurement of MxA protein induction serves as a reliable biomarker for the biological activity of **Ingavirin** and its engagement with the cellular antiviral machinery.[1][2]

These application notes provide detailed protocols for the quantification of MxA protein and its corresponding mRNA transcript in response to **Ingavirin** treatment in in vitro cell culture systems.

Mechanism of Action: Ingavirin and the MxA Signaling Pathway

Ingavirin does not directly target viral proteins but rather enhances the host's antiviral defenses.[1] It is understood to stimulate the production of interferon, which then initiates a signaling cascade leading to the expression of numerous interferon-stimulated genes (ISGs), including MxA.[1][2] The signaling pathway is initiated by the binding of type I interferons (IFN- α/β) to their cell surface receptors (IFNAR), activating the JAK-STAT signaling cascade. This leads to the phosphorylation and nuclear translocation of a transcription factor complex, which binds to the interferon-stimulated response element (ISRE) in the promoter region of the MxA gene, thereby driving its transcription and subsequent protein expression.[3]



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